![molecular formula C17H13Cl2NO2 B120347 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one CAS No. 144294-77-9](/img/structure/B120347.png)
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one, also known as 4'-chloroacetyl-3'-chloromethyl-2',4'-dihydro-2-phenyl-3H-spiro[indole-3,2'-[1,3]oxazol]-2-one, is a chemical compound that has been the subject of scientific research for its potential applications in medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one is not fully understood. However, it is believed that this compound interacts with cellular proteins and enzymes, which leads to its observed biological effects. For example, the anti-inflammatory effects of this compound may be due to its ability to inhibit the production of nitric oxide, which is a pro-inflammatory molecule.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one has been shown to have several biochemical and physiological effects. These include anti-inflammatory effects, anticancer properties, and fluorescent properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one in lab experiments include its potential applications in medicine and pharmacology, as well as its fluorescent properties, which make it useful for bioimaging. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for further research on 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one. These include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Studies on the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer.
3. Development of new synthetic methods for the production of this compound, in order to improve its yield and purity.
4. Studies on the potential use of this compound as a fluorescent probe for bioimaging applications.
5. Studies on the potential toxicity of this compound, in order to ensure safe handling and disposal in lab experiments.
Métodos De Síntesis
The synthesis of 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one involves several steps. First, 4-chloroaniline is reacted with ethyl acetoacetate to form 4-chloro-N-ethyl-3-oxobutanamide. This compound is then reacted with phosphorus pentachloride to form 4-chloro-3-ketobutanenitrile. The nitrile is then reacted with phenylhydrazine to form 4-chloro-3-phenyl-1,2-dihydropyrazole. This intermediate is then reacted with acetic anhydride to form 4-acetyl-3-phenyl-1,2-dihydropyrazole-5-carboxylic acid. Finally, this compound is reacted with thionyl chloride to form 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one.
Aplicaciones Científicas De Investigación
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one has been studied for its potential applications in medicine and pharmacology. One study found that this compound has anti-inflammatory effects and can inhibit the production of nitric oxide in macrophages. Another study found that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
Propiedades
Número CAS |
144294-77-9 |
|---|---|
Nombre del producto |
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one |
Fórmula molecular |
C17H13Cl2NO2 |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
1-acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one |
InChI |
InChI=1S/C17H13Cl2NO2/c1-11(21)20-14-10-6-5-9-13(14)16(22)17(20,19)15(18)12-7-3-2-4-8-12/h2-10,15H,1H3 |
Clave InChI |
RBLBHVAYTKEKAB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Cl)Cl |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Cl)Cl |
Sinónimos |
3H-Indol-3-one, 1-acetyl-2-chloro-2-(chlorophenylmethyl)-1,2-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



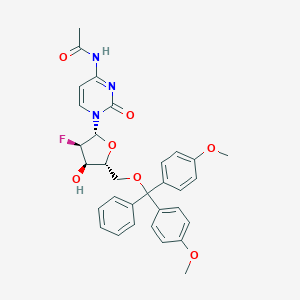
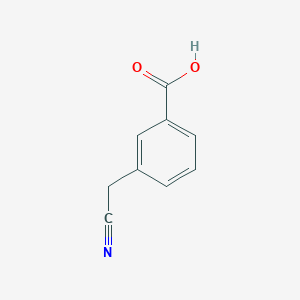
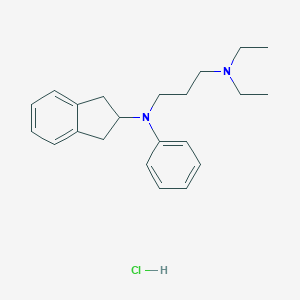
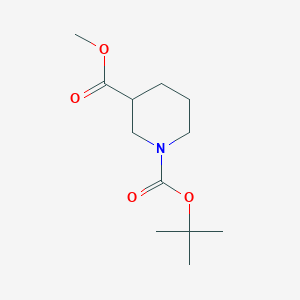
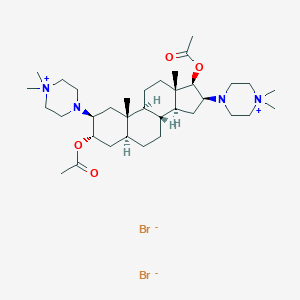
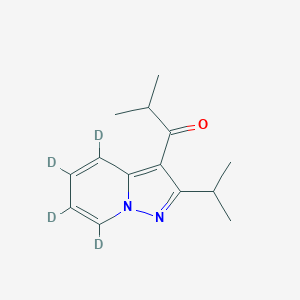
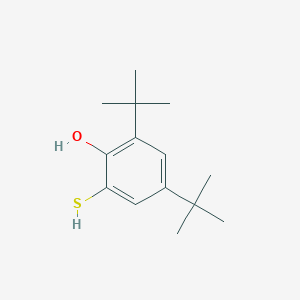
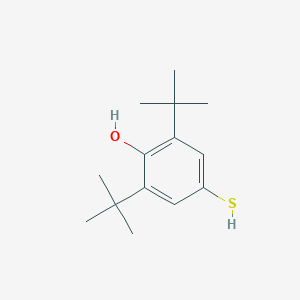
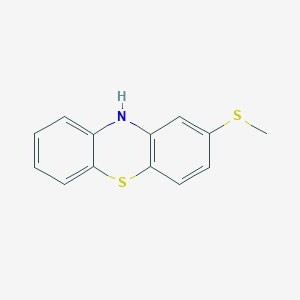
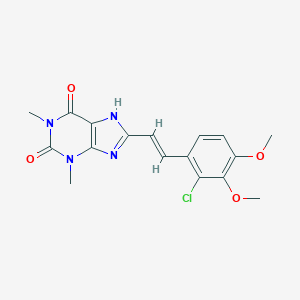
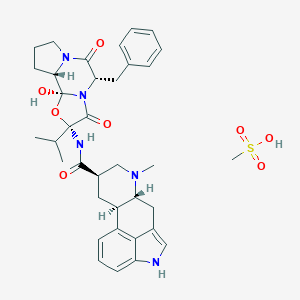
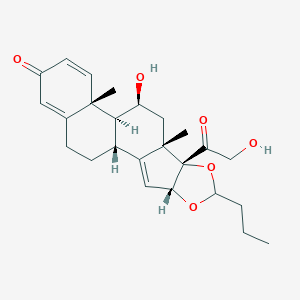
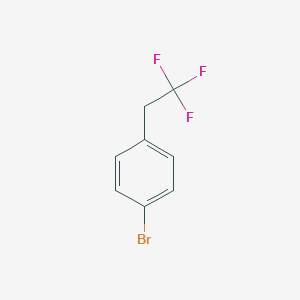
![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)